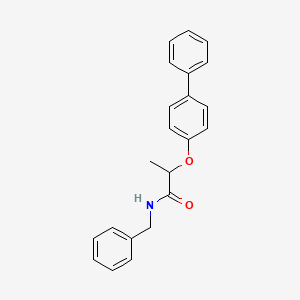
2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline
Descripción general
Descripción
2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, commonly known as BQ-788, is a selective antagonist of endothelin B receptors. It belongs to the class of quinoxaline derivatives and is widely used in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, a derivative of quinoxaline, is involved in various synthesis and chemical reaction studies. It acts as a building block in organic synthesis, contributing to the formation of complex molecular structures. For example, it undergoes displacement reactions with 1-methylpiperazine to produce bis-derivatives, showcasing its reactivity and versatility in organic synthesis (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986).
Antimicrobial Activity
Quinoxaline derivatives, including 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against certain microbial strains, emphasizing their potential in developing new antimicrobial agents (Abu Mohsen et al., 2014).
Electrochemical and Spectroelectrochemical Properties
Research has also focused on the electrochemical and spectroelectrochemical properties of derivatives of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline. These studies are crucial in understanding the redox behavior and electronic properties of these compounds, which is essential for applications in materials science, especially in the development of novel electronic and optoelectronic materials (Lambert & Nöll, 1999).
Applications in Organic Light Emitting Diodes (OLEDs)
The synthesis of novel polymers using 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline as an acceptor unit for donor-acceptor polymeric electrochromic materials indicates its potential use in organic light emitting diodes (OLEDs) and other electronic devices. These materials exhibit high coloration efficiency and fast response time, making them suitable for applications in electrochromic devices (Zhao et al., 2014).
Catalysis and Organic Transformations
Studies have also been conducted on the use of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in catalytic processes and organic transformations. Its derivatives have been synthesized and utilized in various reactions, demonstrating their potential as catalysts or intermediates in organic synthesis. This includes reactions such as bromination, cycloadditions, and complexation with various metals, further highlighting its versatility in the field of organic chemistry (Tsuji, Sasaki, & Yoshifuji, 1999).
Molecular Structure Analysis
Research into the molecular structure of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline derivatives aids in understanding their chemical properties and potential applications. X-ray structure analysis and spectroscopic studies provide insights into their conformational behavior, molecular geometry, and interaction with other molecules, which is essential for designing molecules with specific properties and functions (Sato, Nagashima, Murakami, Kaneko, & Furuya, 1993).
Potential in Medicinal Chemistry
While specific studies on 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in medicinal chemistry are limited, its structural analogs show potential in this field. For example, research on related quinoxaline derivatives reveals their antimicrobial, anti-inflammatory, and antioxidant activities, suggesting that further exploration of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in medicinal chemistry could be fruitful (Harini et al., 2014).
Propiedades
IUPAC Name |
2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)24-20-13-16(25(26)27)7-12-19(20)23-21/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHUYBFTBLVCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-methoxyphenyl)-6-nitroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)
![4-amino-N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174259.png)
![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)
![2-[(6-ethoxy-3-pyridazinyl)oxy]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B4174267.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide](/img/structure/B4174270.png)


![4-benzyl-1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4174283.png)

![2-(4-methoxyphenyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174304.png)
![2-{[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4174317.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4174321.png)
![4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4174338.png)
![N-(1-benzoylpropyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4174349.png)